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Cat. No.: B608699 Get Quote

This guide provides a detailed comparison of Lusutrombopag with alternative treatments for

thrombocytopenia, drawing upon data from key superiority and non-inferiority clinical trials. The

information is intended for researchers, scientists, and drug development professionals to

facilitate an objective evaluation of Lusutrombopag's performance and therapeutic potential.

Introduction to Lusutrombopag
Lusutrombopag is an orally administered, small-molecule thrombopoietin (TPO) receptor

agonist. It stimulates the differentiation and proliferation of megakaryocytes, leading to an

increase in platelet production. This mechanism of action makes it a therapeutic option for

patients with thrombocytopenia, particularly those with chronic liver disease (CLD) who are

scheduled to undergo invasive procedures.

Superiority Trials: Lusutrombopag versus Placebo
The efficacy and safety of Lusutrombopag have been primarily established in two pivotal

Phase 3, randomized, double-blind, placebo-controlled trials: L-PLUS 1 and L-PLUS 2.[1]

These studies evaluated the superiority of Lusutrombopag over placebo in adult patients with

CLD and severe thrombocytopenia (platelet count < 50 x 10⁹/L) scheduled for an invasive

procedure.[2][3][4]

Experimental Protocols: L-PLUS 1 and L-PLUS 2
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Study Design: Both L-PLUS 1 and L-PLUS 2 were multicenter, randomized, double-blind,

placebo-controlled trials.[3] Patients were randomized in a 1:1 ratio to receive either

Lusutrombopag or a placebo.

Patient Population: The trials enrolled adults with chronic liver disease and a baseline

platelet count of less than 50 x 10⁹/L who were scheduled to undergo an invasive medical or

dental procedure. Key inclusion criteria included patients with Child-Pugh class A or B

cirrhosis.

Treatment Regimen: Patients received Lusutrombopag at a dose of 3 mg or a placebo

once daily for up to 7 days. The invasive procedure was scheduled to take place between 9

and 14 days after the initiation of treatment.

Primary Endpoint: The primary efficacy endpoint in L-PLUS 2 was the proportion of patients

who did not require a pre-procedure platelet transfusion and did not need rescue therapy for

bleeding from randomization through 7 days post-procedure. The primary endpoint for L-

PLUS 1 was the proportion of patients who did not require a platelet transfusion prior to the

primary invasive procedure.

Key Secondary Endpoints: A key secondary endpoint for L-PLUS 2 was the number of days

the platelet count was ≥ 50 x 10⁹/L.
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Caption: Workflow of the L-PLUS 1 and L-PLUS 2 clinical trials.
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Quantitative Data Presentation: Efficacy and Safety
The results from both L-PLUS 1 and L-PLUS 2 demonstrated the superiority of

Lusutrombopag over placebo.

Table 1: Primary Efficacy Outcomes in L-PLUS 1 and L-PLUS 2 Trials

Trial
Lusutrombopa
g Group

Placebo Group
Treatment
Difference
(95% CI)

p-value

L-PLUS 1

Patients avoiding

pre-procedure

platelet

transfusion

79.2% (38/49) 12.5% (6/48)
66.7% (49%,

79%)
<0.0001

L-PLUS 2

| Patients avoiding pre-procedure platelet transfusion and rescue therapy | 64.8% (70/108) |

29.0% (31/107) | 36.7% (24.9%, 48.5%) | <0.0001 |

A meta-analysis of three randomized controlled trials, including L-PLUS 1 and L-PLUS 2,

confirmed that significantly more patients treated with Lusutrombopag achieved the primary

composite outcome of requiring no platelet transfusion and no rescue therapy compared to

placebo (Risk Ratio [RR] 3.42).

Table 2: Key Secondary Efficacy Outcomes

Outcome Lusutrombopag Placebo p-value

L-PLUS 2

Median duration of

platelet count ≥ 50 x

10⁹/L (days)

19.2 0.0 <0.0001

Meta-Analysis
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| Patients achieving platelet count ≥ 50 x 10⁹/L and an increase of ≥ 20 x 10⁹/L from baseline

(RR) | 6.39 (95% CI: 3.69, 11.07) | | <0.0001 |

In terms of safety, the incidence of adverse events was similar between the Lusutrombopag
and placebo groups in the L-PLUS 2 trial (47.7% and 48.6%, respectively), with most events

being mild to moderate in severity. A meta-analysis also found that the rates of thrombotic

events were similar between the two groups. However, the risk of any bleeding event was

significantly lower with Lusutrombopag compared to placebo (RR 0.55).

Indirect and Network Meta-Analysis Comparisons
In the absence of direct head-to-head trials against other TPO receptor agonists for the

indication of thrombocytopenia in CLD patients prior to a procedure, systematic reviews and

network meta-analyses have provided indirect comparisons.

Lusutrombopag vs. Avatrombopag
Systematic reviews comparing Lusutrombopag and Avatrombopag, another TPO receptor

agonist, have shown that both are superior to placebo in avoiding platelet transfusions. Some

analyses suggest a potential advantage for Avatrombopag in reducing the need for rescue

therapy for bleeding, although this finding is uncertain due to differences in the baseline rates

of rescue therapy between the respective trial programs. An indirect comparison found one

statistically significant difference in favor of Lusutrombopag on the relative risk scale for

avoiding pre-procedure platelet transfusions in patients with a baseline platelet count below

40,000/µl.

Network Meta-Analysis of TPO Receptor Agonists
A network meta-analysis was conducted to compare the efficacy of several TPO receptor

agonists, including Lusutrombopag, Avatrombopag, Eltrombopag, and Romiplostim, for

treating thrombocytopenia. The analysis revealed that both Avatrombopag and

Lusutrombopag demonstrated a better platelet response compared to placebo. While there

was no significant difference observed between Avatrombopag and Lusutrombopag,

Lusutrombopag showed a better platelet response than Romiplostim. The analysis also

suggested that Lusutrombopag had the best balance between high short-term efficacy and a

lower risk of bleeding and adverse events.
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Caption: Comparative efficacy of TPO-RAs based on network meta-analysis.

Conclusion
Clinical trial data robustly supports the superiority of Lusutrombopag over placebo for

increasing platelet counts and reducing the need for platelet transfusions in patients with

chronic liver disease and severe thrombocytopenia undergoing invasive procedures. The safety

profile of Lusutrombopag is comparable to that of placebo.

Indirect comparisons and network meta-analyses suggest that Lusutrombopag has a

comparable efficacy to Avatrombopag and may offer a better platelet response than

Romiplostim in this patient population. Furthermore, Lusutrombopag appears to have a

favorable balance of efficacy and safety, with a lower risk of bleeding events compared to

placebo. These findings position Lusutrombopag as a valuable therapeutic option for the

management of thrombocytopenia in this clinical setting. A definitive comparison with other

TPO receptor agonists would require direct head-to-head clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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